molecular formula C9H13ClN2 B8737540 1-(4-Chlorobenzyl)-1,2-ethanediamine

1-(4-Chlorobenzyl)-1,2-ethanediamine

Cat. No. B8737540
M. Wt: 184.66 g/mol
InChI Key: DXJPJHDQAWNQLQ-UHFFFAOYSA-N
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Patent
US04704464

Procedure details

0.1 mole (20 grams) of 4-chlorophenylalanineamide or hydrochloride were added in small portions to a well stirred suspension of 0.3 mole of LiAlH4 in 250 ml of dry tetrahydrofuran. The mixture was stirred for 24 hours under reflux and subsequently under ice cooling hydrolyzed dropwise with 1.2 moles of H2O. After stirring at room temperature for an additional hour it was filtered off from the hydrolysis products accumulating as a slime-like solid. This residue was extracted for 24 hours with 127 ml of tetrahydrofuran. Filtrate and extract were combined.
Name
4-chlorophenylalanineamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.2 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C@@H:7]([C:9]([NH2:11])=O)[NH2:8])=[CH:4][CH:3]=1.Cl.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[NH2:11][CH2:9][CH:7]([NH2:8])[CH2:6][C:5]1[CH:12]=[CH:13][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
4-chlorophenylalanineamide
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(C[C@H](N)C(=O)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.3 mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.2 mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional hour it
FILTRATION
Type
FILTRATION
Details
was filtered off from the hydrolysis products
EXTRACTION
Type
EXTRACTION
Details
This residue was extracted for 24 hours with 127 ml of tetrahydrofuran
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
Filtrate and extract

Outcomes

Product
Name
Type
Smiles
NCC(CC1=CC=C(C=C1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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